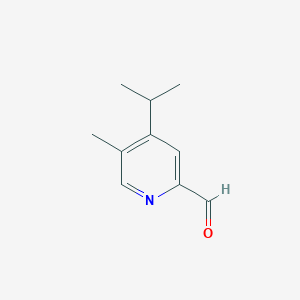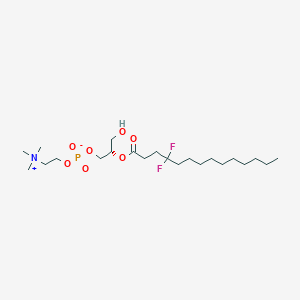
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide typically involves multiple steps:
Formation of the tert-butoxy group: This can be achieved by reacting a suitable precursor with tert-butyl alcohol under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the benzamide core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The aromatic ring in the benzamide core may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C25H34N2O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-22-16-13-20(14-17-22)24(28)26-23-11-6-5-9-19(23)12-15-21-10-7-8-18-27(21)4/h5-6,9,11,13-14,16-17,21H,7-8,10,12,15,18H2,1-4H3,(H,26,28) |
InChI 键 |
ZZLOHZZLDYBRMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


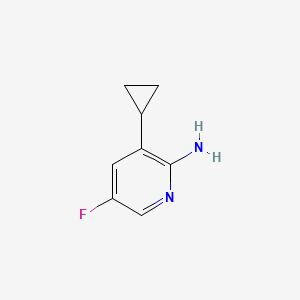
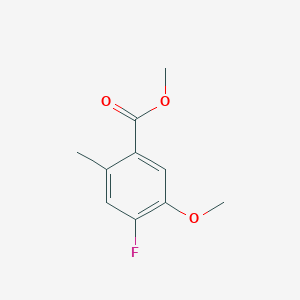

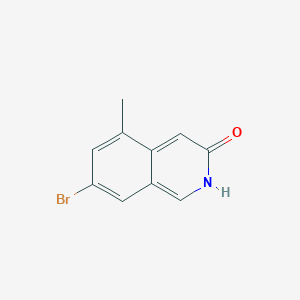
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)


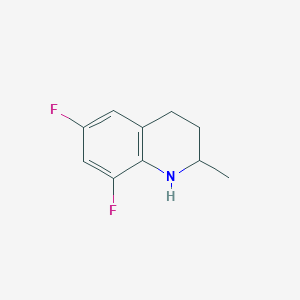
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
